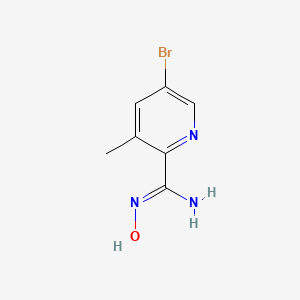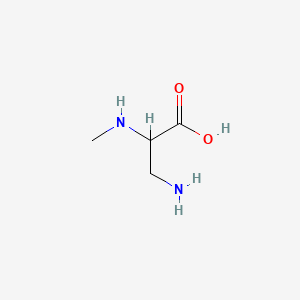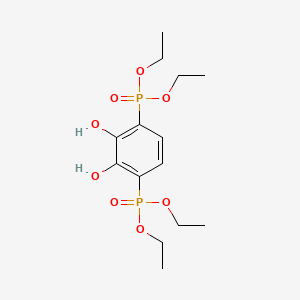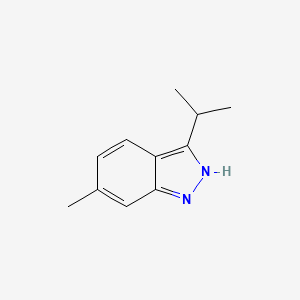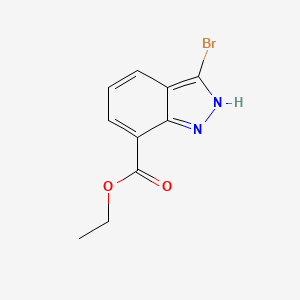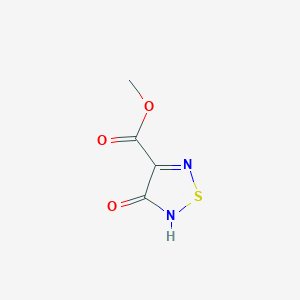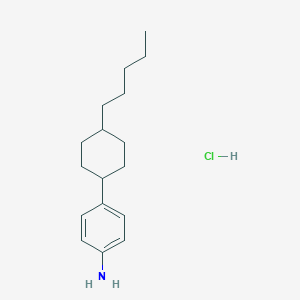![molecular formula C48H46N4O12 B15246916 2-[[4-[(E)-[7-[8-[(E)-[4-(carboxymethylcarbamoyl)phenyl]iminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-2,3,8-trihydroxy-4-isopropyl-6-methyl-1-naphthyl]methyleneamino]benzoyl]amino]acetic acid CAS No. 6937-19-5](/img/structure/B15246916.png)
2-[[4-[(E)-[7-[8-[(E)-[4-(carboxymethylcarbamoyl)phenyl]iminomethyl]-1,6,7-trihydroxy-5-isopropyl-3-methyl-2-naphthyl]-2,3,8-trihydroxy-4-isopropyl-6-methyl-1-naphthyl]methyleneamino]benzoyl]amino]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-((4,4’-(((1,1’,6,6’,7,7’-Hexahydroxy-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-8,8’-diyl)bis(methanylylidene))bis(azanylylidene))bis(benzoyl))bis(azanediyl))diaceticacid is a complex organic compound characterized by its unique binaphthalene core structure
Vorbereitungsmethoden
The synthesis of 2,2’-((4,4’-(((1,1’,6,6’,7,7’-Hexahydroxy-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-8,8’-diyl)bis(methanylylidene))bis(azanylylidene))bis(benzoyl))bis(azanediyl))diaceticacid typically involves multi-step organic synthesis techniques. The process begins with the preparation of the binaphthalene core, followed by the introduction of various functional groups through a series of reactions including condensation, reduction, and acylation. Industrial production methods may involve optimizing these steps to enhance yield and purity, often utilizing catalysts and controlled reaction conditions.
Analyse Chemischer Reaktionen
This compound undergoes several types of chemical reactions:
Oxidation: It can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Various substitution reactions can occur, particularly at the benzoyl and azanediyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2,2’-((4,4’-(((1,1’,6,6’,7,7’-Hexahydroxy-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-8,8’-diyl)bis(methanylylidene))bis(azanylylidene))bis(benzoyl))bis(azanediyl))diaceticacid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the development of advanced materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves its ability to interact with specific molecular targets. The hexahydroxy and azanylylidene groups play a crucial role in binding to enzymes or receptors, influencing biochemical pathways. The binaphthalene core provides structural stability and facilitates interactions with other molecules, enhancing its efficacy in various applications.
Vergleich Mit ähnlichen Verbindungen
Compared to other similar compounds, 2,2’-((4,4’-(((1,1’,6,6’,7,7’-Hexahydroxy-5,5’-diisopropyl-3,3’-dimethyl-[2,2’-binaphthalene]-8,8’-diyl)bis(methanylylidene))bis(azanylylidene))bis(benzoyl))bis(azanediyl))diaceticacid stands out due to its unique binaphthalene core and the specific arrangement of functional groups. Similar compounds include:
- 2,2’,4,4’,6,6’-hexamethyl-1,1’-biphenyl
- 2,2’,3,3’,4,4’-hexahydroxy-1,1’-biphenyl-6,6’-dimethanol dimethyl ether These compounds share some structural similarities but differ in their functional groups and overall molecular architecture, leading to different chemical properties and applications.
Eigenschaften
CAS-Nummer |
6937-19-5 |
|---|---|
Molekularformel |
C48H46N4O12 |
Molekulargewicht |
870.9 g/mol |
IUPAC-Name |
2-[[4-[[7-[8-[[4-(carboxymethylcarbamoyl)phenyl]iminomethyl]-1,6,7-trihydroxy-3-methyl-5-propan-2-ylnaphthalen-2-yl]-2,3,8-trihydroxy-6-methyl-4-propan-2-ylnaphthalen-1-yl]methylideneamino]benzoyl]amino]acetic acid |
InChI |
InChI=1S/C48H46N4O12/c1-21(2)35-29-15-23(5)37(43(59)39(29)31(41(57)45(35)61)17-49-27-11-7-25(8-12-27)47(63)51-19-33(53)54)38-24(6)16-30-36(22(3)4)46(62)42(58)32(40(30)44(38)60)18-50-28-13-9-26(10-14-28)48(64)52-20-34(55)56/h7-18,21-22,57-62H,19-20H2,1-6H3,(H,51,63)(H,52,64)(H,53,54)(H,55,56) |
InChI-Schlüssel |
MWQSXLDULCHKJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C(=C(C(=C2C(C)C)O)O)C=NC3=CC=C(C=C3)C(=O)NCC(=O)O)C(=C1C4=C(C5=C(C=C4C)C(=C(C(=C5C=NC6=CC=C(C=C6)C(=O)NCC(=O)O)O)O)C(C)C)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



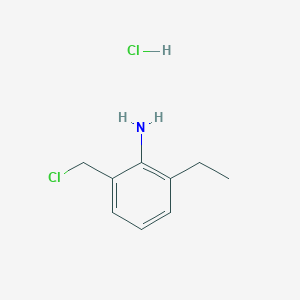
![tert-butyl-[(3Z)-3-[(2E)-2-[1-(1-iodopropan-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-dimethylsilane](/img/structure/B15246841.png)
![3,5-Diphenyl-4H-4lambda~4~-[1,2,3]triazolo[5,1-b][1,3,4]thiadiazol-4-one](/img/structure/B15246857.png)
![2-[(R)-(tert-butylsulfinylamino)-phenylmethyl]-6-diphenylphosphanyl-N,N-di(propan-2-yl)benzamide](/img/structure/B15246862.png)
![2,9-dithia-4,7,11,14-tetrazatricyclo[8.4.0.03,8]tetradeca-1(14),3,5,7,10,12-hexaene](/img/structure/B15246868.png)

